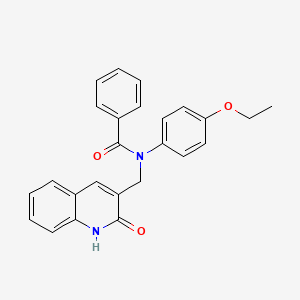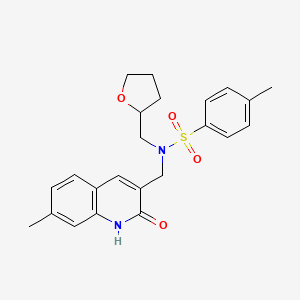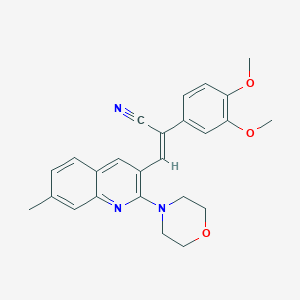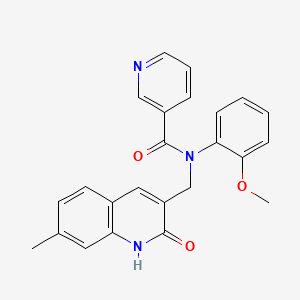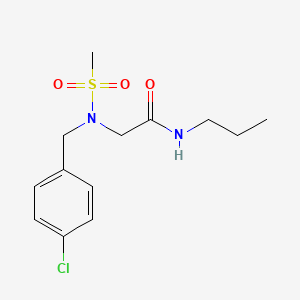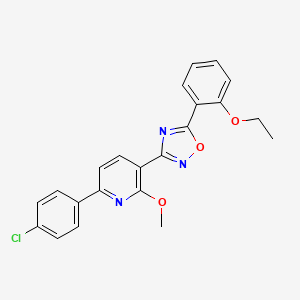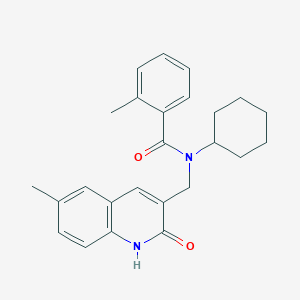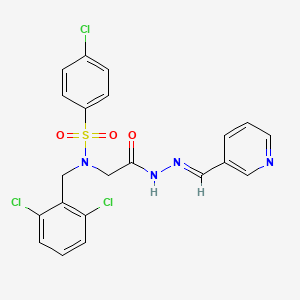
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, also known as EHPQMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EHPQMB is a synthetic compound that was first synthesized in 2008. Since then, it has been studied extensively for its potential use in various applications, including as an anti-cancer agent, as a fluorescent probe, and as a potential therapeutic agent for neurodegenerative diseases.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is a hallmark of many types of cancer. By inhibiting this pathway, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide may be able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide derivatives with improved solubility and bioavailability. Another area of interest is the use of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide as a fluorescent probe for imaging applications. Finally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide and its potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide involves the reaction of 4-ethoxybenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of a base. The resulting product is then treated with butyric anhydride to yield N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is a multi-step process that requires careful attention to detail to ensure the purity of the final product.
科学研究应用
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research for N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its use as an anti-cancer agent. Studies have shown that N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has also been shown to induce apoptosis, or cell death, in cancer cells.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-7-21(25)24(18-10-12-19(13-11-18)27-4-2)15-17-14-16-8-5-6-9-20(16)23-22(17)26/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROAJZYPAZDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)




